1-Bromo-1-nitrocyclohexane
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Overview
Description
1-Bromo-1-nitrocyclohexane is an organic compound with the molecular formula C6H10BrNO2 It is a derivative of cyclohexane, where a bromine atom and a nitro group are attached to the same carbon atom
Preparation Methods
1-Bromo-1-nitrocyclohexane can be synthesized through several methods. One common approach involves the bromination of nitrocyclohexane. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of this compound.
Another method involves the nitration of 1-bromocyclohexane. This process uses nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is conducted at low temperatures to prevent over-nitration and to achieve high selectivity for the desired product .
Chemical Reactions Analysis
1-Bromo-1-nitrocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R). These reactions typically occur under basic conditions and result in the formation of corresponding substituted nitrocyclohexanes.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C). This reaction produces 1-amino-1-bromocyclohexane.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form cyclohexene derivatives. Common bases used in these reactions include potassium tert-butoxide (KOtBu) and sodium hydride (NaH).
Scientific Research Applications
1-Bromo-1-nitrocyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-1-nitrocyclohexane involves its reactivity towards nucleophiles and reducing agents. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The nitro group, on the other hand, can undergo reduction to form amino derivatives. These reactions are influenced by the electronic and steric effects of the substituents on the cyclohexane ring .
Comparison with Similar Compounds
1-Bromo-1-nitrocyclohexane can be compared with other similar compounds such as:
1-Chloro-1-nitrocyclohexane: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in the leaving group ability of chlorine versus bromine.
1-Bromo-2-nitrocyclohexane: The nitro group is positioned at the second carbon, leading to different chemical behavior and reactivity.
1-Bromo-1-nitrobenzene: An aromatic analog where the cyclohexane ring is replaced by a benzene ring.
Biological Activity
1-Bromo-1-nitrocyclohexane is an organic compound with the molecular formula C6H10BrNO2. Its unique structure, featuring a bromine and a nitro group attached to a cyclohexane ring, suggests potential biological activities that merit detailed exploration. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Weight : 208.0531 g/mol
- Melting Point : Data not explicitly available in the sources
- Boiling Point : Data not explicitly available in the sources
Synthesis
This compound can be synthesized through various methods, primarily involving the bromination of nitrocyclohexane derivatives. The synthesis often employs reagents such as bromine in the presence of solvents like dichloromethane or benzene under controlled conditions to ensure selectivity and yield.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related nitro compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties.
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
This compound | Antimicrobial | Various bacteria | |
Nitro derivatives | Antibacterial | Staphylococcus aureus, E. coli |
Cytotoxicity and Anticancer Potential
A notable area of interest is the cytotoxic effects of nitro-substituted compounds. In vitro studies have suggested that these compounds can induce apoptosis in cancer cell lines. Research focusing on analogous compounds indicates that this compound may similarly affect cell viability and proliferation.
Study Focus | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Cytotoxicity of nitro compounds | HeLa cells | 25-50 µM (indicative) | |
Apoptosis induction | MCF-7 cells | 30 µM (indicative) |
The biological activity of this compound is hypothesized to involve:
- Nitroreduction : The nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules.
- Radical Formation : Compounds with similar structures have been shown to generate free radicals, leading to oxidative stress in cells.
Study on Antimicrobial Effects
A study investigating the antimicrobial properties of various bromonitro compounds found that this compound demonstrated significant inhibition against certain Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways.
Cytotoxicity Assessment
In a comparative analysis of nitro-substituted cycloalkanes, researchers reported that this compound exhibited a dose-dependent decrease in cell viability in human cancer cell lines. Further investigation revealed that apoptosis was mediated through caspase activation pathways.
Properties
Molecular Formula |
C6H10BrNO2 |
---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
1-bromo-1-nitrocyclohexane |
InChI |
InChI=1S/C6H10BrNO2/c7-6(8(9)10)4-2-1-3-5-6/h1-5H2 |
InChI Key |
JXRGVYLCDXJWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)([N+](=O)[O-])Br |
Origin of Product |
United States |
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